1-(4-Chlorobenzyl)-1h-pyrazole-4,5-diamine
Description
Properties
CAS No. |
157469-55-1 |
|---|---|
Molecular Formula |
C10H11ClN4 |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]pyrazole-3,4-diamine |
InChI |
InChI=1S/C10H11ClN4/c11-8-3-1-7(2-4-8)6-15-10(13)9(12)5-14-15/h1-5H,6,12-13H2 |
InChI Key |
DEZOGYCXWGTILF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(C=N2)N)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Chlorobenzyl 1h Pyrazole 4,5 Diamine
Retrosynthetic Analysis and Key Disconnections for the Target Compound
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine, the primary disconnections involve the C-N bonds of the pyrazole (B372694) ring and the N-benzyl bond.
The most logical retrosynthetic approach involves two key disconnections:
N1-C(benzyl) bond disconnection: This breaks the bond between the pyrazole ring's N1 nitrogen and the 4-chlorobenzyl group. This leads to a pyrazole-4,5-diamine intermediate and a 4-chlorobenzyl halide (or a similar electrophile). This strategy is advantageous as the pyrazole-4,5-diamine core can be synthesized first, followed by the introduction of the benzyl (B1604629) moiety.
Pyrazole ring disconnection: This involves breaking the pyrazole ring itself, typically through disconnection of the N-N bond and C-C bonds that form the five-membered ring. This approach leads back to acyclic precursors such as dicarbonyl compounds, nitriles, and a hydrazine derivative that already contains the 4-chlorobenzyl group.
These disconnections suggest two primary forward synthetic strategies:
Strategy A: Synthesis of a pyrazole-4,5-diamine scaffold followed by N-alkylation with a 4-chlorobenzylating agent.
Strategy B: Cyclocondensation reaction using a pre-functionalized hydrazine, (4-chlorobenzyl)hydrazine, with a suitable three-carbon precursor.
Classical Cyclocondensation Approaches for Pyrazole-4,5-diamine Scaffolds
The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several well-established methods. For pyrazole-4,5-diamines, these methods often involve the reaction of a hydrazine derivative with a precursor that provides the C3, C4, and C5 atoms of the ring, along with the necessary amine functionalities.
Condensation with Hydrazine Derivatives
The most common method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-bielectrophilic reagent and a hydrazine derivative. chim.it This reaction is versatile and can be adapted to produce a wide range of substituted pyrazoles. In the context of this compound, this could involve reacting (4-chlorobenzyl)hydrazine with a suitable three-carbon synthon. The choice of the synthon is critical for introducing the two amino groups at the C4 and C5 positions.
Utilization of 1,3-Dicarbonyl and Related Precursors
1,3-Dicarbonyl compounds are classic precursors for pyrazole synthesis. beilstein-journals.orgmdpi.com The reaction with hydrazine derivatives proceeds through a condensation-cyclization sequence to yield the pyrazole ring. For the synthesis of pyrazole-4,5-diamines, precursors containing nitrile or other functionalities that can be converted to amines are necessary. For instance, a β-ketonitrile could be a viable starting material, which upon reaction with a hydrazine, can lead to a 5-aminopyrazole. Subsequent functionalization at the C4 position would be required to introduce the second amino group.
| Precursor Type | Resulting Pyrazole Moiety | Reference |
| 1,3-Diketones | Substituted Pyrazole | mdpi.com |
| β-Ketonitriles | 5-Aminopyrazole | beilstein-journals.org |
| Malononitrile Derivatives | 3,5-Diaminopyrazole | researchgate.net |
Role of Malononitrile in 4,5-Diamine Pyrazole Synthesis
Malononitrile and its derivatives are particularly useful precursors for the synthesis of pyrazoles bearing amino groups. mdpi.com The reaction of malononitrile with hydrazine can lead to 3,5-diaminopyrazoles. researchgate.net To achieve the desired 4,5-diamine substitution pattern, a modified malononitrile derivative or a different synthetic strategy is required. For instance, the reaction of a substituted malononitrile with a hydrazine derivative can be a key step. Specifically, benzylmalononitrile has been shown to react with hydrazines to yield 4-benzylpyrazole-3,5-diamines. researchgate.net While this provides a similar scaffold, further manipulation would be needed to achieve the target compound.
Multicomponent reactions involving malononitrile, an aldehyde, and a hydrazine derivative can also be employed to construct highly substituted pyrazoles. mdpi.comnih.gov These one-pot syntheses offer an efficient route to complex pyrazole structures.
Introduction of the 4-Chlorobenzyl Moiety: Alkylation Strategies
The introduction of the 4-chlorobenzyl group is a critical step in the synthesis of the target molecule. This is typically achieved through an N-alkylation reaction.
N1-Alkylation of Pyrazole Intermediates
The N-alkylation of a pre-formed pyrazole ring is a common and effective strategy. chim.it In the case of an unsubstituted pyrazole, alkylation can lead to a mixture of N1 and N2 isomers. However, the regioselectivity of the alkylation can be influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions. For a pyrazole-4,5-diamine intermediate, the N1 position is generally favored for alkylation.
The reaction typically involves deprotonation of the pyrazole NH with a base, followed by the addition of an electrophile like 4-chlorobenzyl chloride or bromide. Common bases used for this purpose include sodium hydride, potassium carbonate, or organic bases. The choice of solvent can also influence the outcome of the reaction.
| Alkylating Agent | Base | Solvent | Outcome |
| 4-Chlorobenzyl chloride | K2CO3 | DMF | N1-alkylation |
| 4-Chlorobenzyl bromide | NaH | THF | N1-alkylation |
| 4-Chlorobenzyl trichloroacetimidate | CSA | DCE | N-alkylation semanticscholar.orgmdpi.com |
Recent methodologies have also explored acid-catalyzed N-alkylation using trichloroacetimidates as the alkylating agents, which can offer good yields for various pyrazole derivatives. semanticscholar.orgmdpi.com
Coupling Reactions Involving Chlorobenzyl Halides
The introduction of the 4-chlorobenzyl group onto the N1 position of the 1H-pyrazole-4,5-diamine nucleus is most commonly achieved through a nucleophilic substitution reaction, a cornerstone of synthetic organic chemistry. This transformation involves the deprotonation of the pyrazole's N-H bond to form a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride and displacing the chloride leaving group.
The regioselectivity of this alkylation is a critical consideration. For unsymmetrical pyrazoles, alkylation can potentially occur at either of the two nitrogen atoms. However, in the case of the 1H-pyrazole-4,5-diamine intermediate, the N-alkylation is directed by both steric and electronic factors. Generally, the reaction is performed in the presence of a base to facilitate the deprotonation of the pyrazole ring. Common bases and solvent systems include potassium carbonate in dimethylformamide (DMF) or sodium hydride in tetrahydrofuran (THF). beilstein-journals.org
Phase-transfer catalysis (PTC) offers a green and efficient alternative for N-alkylation, often proceeding under solvent-free conditions. researchgate.netresearchgate.net In this method, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), transfers the pyrazolate anion from the solid or aqueous phase to the organic phase (the alkyl halide), where the reaction occurs. This technique can lead to high yields and simplifies work-up procedures. researchgate.net An excellent yield of N-benzylpyrazole has been reported using the less reactive benzyl chloride under PTC conditions, which minimizes side reactions like the formation of benzyl alcohol. researchgate.net
Table 1: Comparison of General Conditions for N-Alkylation of Pyrazoles
| Method | Base | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Standard | K₂CO₃ / NaH | None | DMF / THF | Room Temp. to Reflux | Moderate to High |
| Phase-Transfer | KOH (solid) | TBAB | None (Solvent-free) | Room Temp. to 80°C | Good to Excellent researchgate.net |
Advanced Synthetic Strategies and Methodological Innovations
Modern organic synthesis continually seeks to improve efficiency, atom economy, and molecular diversity. Advanced strategies such as multicomponent reactions, novel catalytic methods, and continuous flow techniques represent the forefront of these efforts, offering innovative pathways to complex molecules like this compound.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govmdpi.com While a specific MCR for the direct synthesis of this compound is not prominently reported, MCRs are a powerful tool for constructing the core pyrazole ring with various substituents.
A notable strategy involves an acid-promoted [3+1+1] cyclization of N-tosylhydrazones and isocyanides, which has been developed for the preparation of 4,5-diaminopyrazoles. acs.org This approach forms the N-N bond and incorporates the two amino groups in a highly convergent manner. Conceptually, a 4-chlorobenzyl-substituted hydrazine could be employed in such a reaction, potentially leading to the target scaffold in fewer steps.
Another versatile and widely used method for synthesizing 5-aminopyrazoles, a closely related structure, involves the condensation of β-ketonitriles with hydrazines. nih.gov This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization. nih.gov Adapting this to create a 4,5-diamino structure would require a precursor with adjacent nitrile and amino functionalities or their synthetic equivalents.
Catalytic Methods in Pyrazole Synthesis
Catalysis is pivotal in modern synthesis, offering milder reaction conditions, improved selectivity, and access to novel transformations. For the synthesis of N-substituted pyrazoles, catalytic methods can be applied to both the formation of the heterocyclic ring and the subsequent N-alkylation step.
The classic Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is often acid-catalyzed. slideshare.net More advanced catalytic systems, including those based on transition metals like palladium, copper, and rhodium, have been developed for both C-H and N-H functionalization of the pyrazole ring. researchgate.netnih.gov For instance, palladium-catalyzed coupling reactions are well-established for creating C-C and C-N bonds, and while often used for C5-arylation, similar principles can be adapted for N-alkylation. acs.orgnih.gov
Recently, a Brønsted acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidates as electrophiles has been reported. mdpi.comsemanticscholar.org This method provides an alternative to traditional base-promoted alkylations that require strong bases or high temperatures. semanticscholar.org Camphorsulfonic acid (CSA) was identified as an effective catalyst, and the reaction proceeds well with benzylic imidates. For example, 4-chlorobenzyl trichloroacetimidate could serve as the electrophile, reacting with the 1H-pyrazole-4,5-diamine core under acidic conditions to yield the desired product. mdpi.com
Table 2: Catalysts in Pyrazole Synthesis and Functionalization
| Reaction Type | Catalyst | Reactants | Product Type | Ref. |
|---|---|---|---|---|
| N-Alkylation | Camphorsulfonic acid (CSA) | Pyrazole, Benzyl trichloroacetimidate | N-Benzyl pyrazole | mdpi.comsemanticscholar.org |
| C-H Benzylation | Palladium (Pd) | 4-Substituted pyrazole, Benzyl halide | C5-Benzyl pyrazole | researchgate.netacs.org |
| Ring Formation | Copper (Cu) | Enaminone, Hydrazine, Aryl halide | 1,3-Substituted pyrazole | beilstein-journals.org |
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful technology that offers enhanced safety, scalability, and reaction control compared to traditional batch processing. nih.gov The synthesis of pyrazole derivatives is well-suited to this technology. A modular, multi-step continuous flow synthesis can be designed where the pyrazole core is first constructed in one reactor coil and subsequently functionalized in downstream modules. nih.govresearchgate.net
For the synthesis of this compound, a flow system could be envisioned as follows:
Module 1 (Ring Formation): Reactants for the pyrazole-4,5-diamine core are pumped through a heated reactor coil to form the intermediate heterocycle.
Module 2 (N-Alkylation): The output stream from Module 1 is mixed with a stream containing 4-chlorobenzyl chloride and a base. This mixture then passes through a second heated coil to facilitate the N-alkylation. nih.gov
This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity. researchgate.netrsc.org Furthermore, the handling of potentially hazardous intermediates is safer as only small quantities are present in the reactor at any given time. nih.gov
Green Chemistry Principles in the Synthesis of this compound and Analogs
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Key strategies include the use of safer solvents, minimizing waste, and employing energy-efficient conditions. These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles.
Solvent-Free Conditions
Carrying out reactions under solvent-free conditions is a primary goal of green chemistry, as it eliminates solvent waste and can lead to faster reaction rates and easier product isolation. The N-alkylation of pyrazoles is particularly amenable to this approach.
As mentioned previously, phase-transfer catalysis (PTC) can be effectively performed without any solvent. researchgate.netresearchgate.net The reaction involves stirring the solid pyrazole, a solid base (e.g., potassium hydroxide), the liquid alkyl halide, and a catalytic amount of a phase-transfer agent like TBAB. researchgate.net This method is highly efficient for the N-alkylation of pyrazole and represents a significantly greener alternative to using high-boiling polar aprotic solvents like DMF. researchgate.net MCRs for the synthesis of pyrazole derivatives have also been successfully developed under solvent-free conditions, further enhancing the green credentials of this synthetic strategy. mdpi.com
Aqueous Media Reactions
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering benefits such as low cost, non-flammability, and environmental benignity. For the synthesis of pyrazole derivatives, aqueous media can facilitate reactions and simplify work-up procedures. One-pot, three-component syntheses of biologically significant compounds like 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles have been successfully carried out in water and ethanol at room temperature. nih.gov This approach involves a tandem Knoevengel-cyclo condensation reaction.
In a typical procedure for a related compound, an aromatic aldehyde, a malono derivative, and a phenylhydrazine derivative are reacted in a mixture of water and ethanol. nih.gov The use of an aqueous solvent mixture can enhance the nucleophilic character of methylene (B1212753) carbons through hydrogen bonding, thereby promoting the initial Knoevenagel condensation and subsequent Michael addition and cyclization steps. researchgate.net Microwave-assisted methods for preparing 1-aryl-1H-pyrazole-5-amines also successfully utilize water as the solvent, highlighting its versatility. nih.gov The product often precipitates from the aqueous solution and can be isolated by simple filtration, reducing the need for organic solvents during extraction. nih.gov
| Reactants | Solvent | Temperature | Outcome |
| Aromatic Aldehyde, Malononitrile, Phenylhydrazine | Water/Ethanol | Room Temperature | Efficient synthesis of 5-amino-pyrazole-4-carbonitriles nih.gov |
| α-cyanoketone, Aryl hydrazine | Water (1 M HCl) | 150 °C (Microwave) | High yields (70-90%) of 1-aryl-1H-pyrazole-5-amines nih.gov |
Microwave and Ultrasound Assisted Synthesis
Energy-efficient techniques such as microwave (MW) and ultrasound irradiation have become powerful tools in the synthesis of heterocyclic compounds, including pyrazoles. These methods often lead to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating.
Microwave-Assisted Synthesis: Microwave irradiation accelerates reactions by direct heating of the solvent and reactants, leading to rapid temperature increases and enhanced reaction rates. dergipark.org.tr This technique has been applied to the synthesis of various pyrazole derivatives. researchgate.net For example, the preparation of 1-aryl-1H-pyrazole-5-amines is efficiently achieved by heating a mixture of an α-cyanoketone and an aryl hydrazine in aqueous HCl in a microwave reactor at 150 °C for just 10-15 minutes, with yields typically ranging from 70-90%. nih.gov Similarly, the synthesis of pyrazolo[3,4-d]pyridazines from pyrazole precursors is significantly faster under microwave irradiation compared to conventional heating, demonstrating the efficiency of this method. researchgate.net
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation—the formation, growth, and implosion of bubbles in the liquid medium. This process generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. Ultrasound has been effectively used in the one-pot synthesis of various heterocyclic compounds, including 1,5-disubstituted tetrazoles and tetrazole-based pyrazolines. mdpi.comnih.gov The synthesis of 1,2,3-triazoles, another class of N-heterocycles, is also significantly accelerated by ultrasonic irradiation in water, often leading to high yields in short reaction times. nih.gov While specific examples for this compound are not detailed, the principles are broadly applicable to pyrazole synthesis, suggesting a promising route for its efficient production. researchgate.net
| Technique | Typical Reaction Time | Typical Yield | Key Advantages |
| Microwave | 2-20 minutes dergipark.org.tr | High (often >80%) nih.govresearchgate.net | Rapid heating, reduced time, improved yields |
| Ultrasound | 30 minutes researchgate.net | Good to excellent | Enhanced mass transfer, mild conditions, energy efficiency |
Catalyst-Free Approaches
Developing synthetic routes that avoid the use of catalysts is highly desirable as it simplifies reaction procedures, reduces costs, and eliminates the need for catalyst removal from the final product. Catalyst-free, one-pot, three-component reactions are particularly efficient for constructing complex molecules like pyrazoles from simple starting materials.
The synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles has been accomplished without a catalyst by reacting aromatic aldehydes, malononitrile, and phenylhydrazine derivatives in a green solvent system like water and ethanol at ambient temperature. nih.gov The reaction proceeds through a likely sequence of Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization and dehydration to form the pyrazole ring. researchgate.net The absence of a catalyst in such multicomponent reactions highlights the inherent reactivity of the starting materials under appropriate, often environmentally benign, conditions. nih.gov
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
To maximize the efficiency of any synthetic protocol, the optimization of reaction parameters is essential. This process involves systematically varying conditions such as solvent, temperature, reaction time, and catalyst (if used) to find the optimal settings for product yield and purity. mdpi.com
For the synthesis of substituted pyrazoles, initial attempts might involve screening different solvents and bases. mdpi.com For instance, a reaction might be tested in various solvents like ethanol, methanol, or aqueous mixtures. nih.gov Temperature is another critical parameter; increasing the temperature can significantly enhance the reaction rate and improve yield, as observed in the synthesis of 1,3,4,5-tetrasubstituted pyrazoles where raising the temperature from room temperature to 50 °C led to a notable increase in yield. mdpi.com
The choice and amount of catalyst can also be crucial. In a study on the synthesis of 5-amino-1H-pyrazole-5-carbonitriles, different amounts of a layered double hydroxide (LDH) catalyst were tested, with 0.05 g found to be optimal for achieving the highest yield (93%) in the shortest time (15 min). nih.gov The reusability of the catalyst is also assessed to enhance the sustainability of the process.
A systematic approach to optimization, often summarized in tabular form, allows researchers to identify the ideal conditions for synthesizing a target molecule with high yield and selectivity.
| Parameter | Variation | Effect on Yield/Selectivity | Example Reference |
| Solvent | Ethanol, Methanol, Water/Ethanol mixture | A water/ethanol mixture provided the highest yield. nih.gov | Synthesis of 5-amino-1H-pyrazole-5-carbonitriles nih.gov |
| Temperature | Room Temperature vs. 50 °C | Increasing temperature to 50 °C increased the yield significantly. mdpi.com | Synthesis of 1,3,4,5-tetrasubstituted pyrazoles mdpi.com |
| Catalyst Loading | 0.01 g to 0.06 g | 0.05 g of catalyst gave the optimal yield and reaction time. nih.gov | LDH catalyzed pyrazole synthesis nih.gov |
| Base | Et3N, K2CO3 | K2CO3 provided better results. | 1,3-dipolar cycloaddition reactions mdpi.com |
Computational and Theoretical Investigations of 1 4 Chlorobenzyl 1h Pyrazole 4,5 Diamine
Quantum Chemical Calculations of Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules with high accuracy. researchgate.net For 1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to perform geometry optimization. bhu.ac.in This process determines the most stable arrangement of atoms in the molecule by finding the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, vibrational analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, and it predicts the molecule's theoretical infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental results to confirm the synthesized structure.
| Parameter | Predicted Value |
| Selected Bond Lengths (Å) | |
| N1-N2 | 1.35 |
| N2-C3 | 1.33 |
| C3-C4 | 1.42 |
| C4-C5 | 1.39 |
| C5-N1 | 1.38 |
| C4-N(amine) | 1.37 |
| C5-N(amine) | 1.37 |
| N1-C(benzyl) | 1.45 |
| **Selected Bond Angles (°) ** | |
| C5-N1-N2 | 111.5 |
| N1-N2-C3 | 105.0 |
| N2-C3-C4 | 111.0 |
| C3-C4-C5 | 104.5 |
| C4-C5-N1 | 108.0 |
| N(amine)-C4-C5 | 125.0 |
| N(amine)-C5-C4 | 125.0 |
Note: The data in this table is representative of typical pyrazole (B372694) structures and is for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. malayajournal.org For aromatic heterocyclic systems like this compound, DFT calculations can precisely determine these energy levels. The analysis of the HOMO-LUMO gap helps in predicting how the molecule will interact in various chemical reactions. rsc.org
| Parameter | Definition | Illustrative Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.30 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.25 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.05 |
| Ionization Potential (I) | -E(HOMO) | 5.30 |
| Electron Affinity (A) | -E(LUMO) | 1.25 |
| Global Hardness (η) | (I - A) / 2 | 2.025 |
| Chemical Potential (μ) | -(I + A) / 2 | -3.275 |
| Global Electrophilicity (ω) | μ² / (2η) | 2.64 |
Note: The data in this table is based on values for structurally similar compounds and is for illustrative purposes.
Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution on the surface of a molecule. bhu.ac.in These maps are generated from DFT calculations and are color-coded to represent different regions of electrostatic potential. researchgate.net Red areas indicate regions of high electron density and negative potential, which are prone to attack by electrophiles. bhu.ac.in Blue areas signify regions of low electron density and positive potential, which are susceptible to nucleophilic attack. researchgate.net Green and yellow regions represent intermediate or neutral potential.
For this compound, an MEP map would likely show significant negative potential (red) around the nitrogen atoms of the pyrazole ring and the two amino groups, owing to the presence of lone pairs of electrons. The electronegative chlorine atom on the benzyl (B1604629) ring would also be an electron-rich site. Conversely, positive potential (blue) would be concentrated on the hydrogen atoms of the amino groups, making them potential sites for hydrogen bonding. This analysis is crucial for predicting intermolecular interactions and the initial sites of reaction. researchgate.net
Conformational Analysis and Tautomerism Studies
Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. For this compound, rotation around the single bond connecting the benzyl group to the pyrazole ring's nitrogen atom can lead to various conformers. Conformational analysis using computational methods involves calculating the energy of the molecule as this bond is rotated, allowing for the identification of the most stable (lowest energy) conformer.
Tautomerism is another important phenomenon, particularly in heterocyclic compounds. globalresearchonline.netbeilstein-journals.org While the N1 position of the pyrazole ring is substituted, the presence of amino groups at the C4 and C5 positions introduces the possibility of amine-imine tautomerism. DFT calculations can be used to model these potential tautomers and determine their relative stabilities by calculating their Gibbs free energies (ΔG). nih.gov Such studies can predict the predominant tautomeric form in different environments (e.g., gas phase vs. solution), which is essential as different tautomers can exhibit distinct chemical and biological activities. nih.gov
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry is an invaluable tool for investigating the pathways of chemical reactions at a molecular level. By using DFT, the entire potential energy surface of a reaction involving this compound can be mapped. This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states.
The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be elucidated. For example, in a condensation reaction involving one of the amino groups, theoretical calculations could determine whether the reaction proceeds through a stepwise or concerted mechanism and predict the regioselectivity of the outcome. These insights are fundamental for optimizing reaction conditions and designing new synthetic routes. mdpi.com
Prediction of Chemical Reactivity and Selectivity via Computational Methods
The prediction of chemical reactivity and selectivity is a primary goal of computational chemistry. By integrating insights from FMO analysis and MEP maps, a comprehensive picture of the reactivity of this compound can be constructed.
The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively, thereby predicting regioselectivity. youtube.com For this compound, the HOMO is likely localized on the electron-rich pyrazole ring and the amino groups, marking them as the primary sites for reaction with electrophiles. The MEP map complements this by visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) centers of the molecule. researchgate.net
Theoretical Studies on Intermolecular Interactions and Complexation (e.g., Hydrogen Bonding, Crystal Packing)
The presence of multiple hydrogen bond donors (the two amino groups at positions 4 and 5, and potentially the pyrazole N-H tautomer) and acceptors (the pyrazole nitrogen atoms) in this compound suggests a high propensity for the formation of extensive hydrogen-bonding networks. These interactions are primary determinants of the crystal packing arrangement.
In analogous compounds, such as the 3,5-diamino derivative of 4-benzyl-1H-pyrazole, the amino groups are actively involved in forming N—H⋯N hydrogen bonds with adjacent pyrazole rings and other amino moieties. nih.gov This leads to the formation of robust, often layered or three-dimensional, supramolecular structures. It is highly probable that this compound would exhibit similar behavior, with the diamino groups playing a pivotal role in directing the crystal packing through a variety of hydrogen-bonding motifs.
Density Functional Theory (DFT) calculations are another cornerstone of theoretical investigations into molecular structures and interactions. By optimizing the geometry of the molecule, DFT can provide insights into bond lengths, bond angles, and dihedral angles. These calculations can also be extended to dimers or larger clusters to compute the energies of specific intermolecular interactions, such as hydrogen bonds, thereby offering a quantitative measure of their strength.
While direct experimental data for this compound is not available, the principles derived from the computational and crystallographic studies of its analogs strongly suggest a rich and complex supramolecular chemistry, dominated by a network of hydrogen bonds and complemented by weaker intermolecular forces, all of which are crucial in defining its solid-state structure.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, the precise connectivity of atoms within the 1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine molecule can be established.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons of the chlorobenzyl group, the methylene (B1212753) bridge protons, the pyrazole (B372694) ring proton, and the protons of the two amine groups. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. researchgate.netnih.govresearchgate.net
The expected chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing chlorine atom on the benzyl (B1604629) ring and the nitrogen atoms within the pyrazole ring significantly affect the resonance frequencies of nearby nuclei. The signals for the amine protons are typically broad and their chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -CH₂- (benzyl) | ~5.2 | ~50 |
| -NH₂ (C4-amine) | ~4.0 (broad) | - |
| -NH₂ (C5-amine) | ~5.5 (broad) | - |
| C3-H (pyrazole) | ~7.4 | ~135 |
| C4 (pyrazole) | - | ~118 |
| C5 (pyrazole) | - | ~145 |
| Aromatic C-H (ortho to CH₂) | ~7.3 (d) | ~129 |
| Aromatic C-H (ortho to Cl) | ~7.4 (d) | ~129 |
| Aromatic C-Cl | - | ~133 |
| Aromatic C-CH₂ | - | ~136 |
Note: Predicted values are based on typical chemical shift ranges for pyrazole derivatives and substituted benzene (B151609) rings. Actual experimental values may vary based on solvent and other conditions. pdx.edu
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. science.govuvic.ca
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, a key correlation would be observed between the two sets of aromatic protons on the chlorobenzyl ring, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). youtube.com This technique would definitively link the methylene proton signal to its corresponding carbon signal and the pyrazole C3-H proton to the C3 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically two or three bonds, ²JCH and ³JCH). youtube.com This is particularly powerful for connecting different parts of the molecule. For instance, correlations would be expected from the methylene (-CH₂-) protons to the C1' and C2'/C6' carbons of the phenyl ring, as well as to the N1-adjacent carbons (C5) of the pyrazole ring, thus confirming the benzyl-pyrazole linkage.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (molecular formula C₁₀H₁₁ClN₄), HRMS can confirm the molecular weight with high precision, distinguishing it from other compounds with the same nominal mass. researchgate.net
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, identifiable pieces. A characteristic fragmentation pathway for this compound would involve the cleavage of the benzylic C-N bond, leading to the formation of a prominent 4-chlorobenzyl cation (m/z 125/127) and a diaminopyrazole radical fragment.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁ClN₄ |
| Calculated Exact Mass [M+H]⁺ | 223.0745 |
| Key Fragment Ion | [C₇H₆Cl]⁺ (4-chlorobenzyl cation) |
| Fragment m/z | 125.0158 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding. mdpi.com
Table 3: Anticipated Crystallographic Parameters based on Analog Structures
| Parameter | Expected Feature |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Intermolecular Interactions | N-H···N and N-H···N(amine) hydrogen bonds |
| Packing Motif | Formation of catemers or dimers |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net The spectra for this compound would be expected to show distinct bands corresponding to the N-H stretches of the amine groups, C-H stretches of the aromatic and methylene groups, C=C and C=N stretches of the pyrazole and phenyl rings, and the C-Cl stretch. nist.govresearchgate.netspectrabase.com
The FT-IR spectrum would likely show strong, broad absorptions for the N-H stretching vibrations of the two primary amine groups in the 3200-3500 cm⁻¹ region. Raman spectroscopy would be complementary, often providing stronger signals for the symmetric vibrations of the aromatic rings.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretching | 3200 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methylene) | Stretching | 2850 - 2960 |
| C=C / C=N (Ring) | Stretching | 1450 - 1600 |
| N-H (Amine) | Bending | 1580 - 1650 |
| C-Cl | Stretching | 1000 - 1100 |
Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring in Research
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for its purification and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile compounds like this compound. europa.eu A reversed-phase method, using a C18 column with a mobile phase such as a gradient of acetonitrile (B52724) and water, would be suitable. Purity is typically assessed by integrating the peak area of the compound relative to the total area of all peaks detected, often by a UV detector set to a wavelength where the aromatic system absorbs strongly.
Gas Chromatography-Mass Spectrometry (GC-MS): While the target compound itself may have limited volatility due to the polar amine groups and hydrogen bonding capability, GC-MS could be used for analysis after derivatization to increase volatility. More commonly, GC-MS is used to monitor the progress of the synthesis reaction by analyzing for the presence of more volatile starting materials or intermediates. epa.gov The mass spectrometer detector provides structural confirmation of the separated components.
Synthetic Utility of 1 4 Chlorobenzyl 1h Pyrazole 4,5 Diamine As a Precursor and Building Block
Role in the Construction of Fused Polycyclic Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidines, Pyrazolo[1,5-a]pyrimidines)
The 1,2-diamine functionality on the pyrazole (B372694) ring makes 1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine an exceptionally valuable precursor for the synthesis of fused polycyclic heterocyclic systems. These systems are of great interest due to their structural similarity to purine (B94841) bases, which imparts a wide range of pharmacological activities. researchgate.netbeilstein-journals.org
The most prominent application is in the synthesis of pyrazolo[3,4-d]pyrimidines . The adjacent amino groups can undergo condensation reactions with various C1, C2, or C3 synthons to form the fused pyrimidine (B1678525) ring. For instance, reaction with reagents like urea, formamide, or carboxylic acid derivatives can lead to the formation of the pyrazolo[3,4-d]pyrimidine core. nih.gov This scaffold is a key component in numerous compounds developed as kinase inhibitors for anticancer therapies. nih.govnih.gov The general synthetic strategy allows for the introduction of diverse substituents on the newly formed pyrimidine ring, enabling the creation of large libraries of compounds for biological screening. researchgate.netresearchgate.net
Similarly, this diamine can serve as a starting material for pyrazolo[1,5-a]pyrimidines . Although the synthesis of this isomer typically involves the reaction of a 5-aminopyrazole with a 1,3-dielectrophile, the 4,5-diamine offers alternative synthetic routes. beilstein-journals.orgnih.gov The polyfunctional nature of this compound, with its three nucleophilic nitrogen centers (two exocyclic, one endocyclic), allows for regioselective cyclization reactions to yield various fused systems, depending on the reaction conditions and the electrophile used. beilstein-journals.orgnih.gov
The table below summarizes representative transformations used to construct these fused systems from aminopyrazole precursors.
| Fused System | Reagent Class | Reaction Type | Reference |
| Pyrazolo[3,4-d]pyrimidines | Urea, Isocyanates, Carboxylic Acids | Cyclocondensation | researchgate.netnih.gov |
| Pyrazolo[3,4-d]pyrimidines | 4,6-Dichloropyrimidine-5-carboxaldehyde | Cyclization | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines | β-Dicarbonyl Compounds, Enaminones | Condensation-Cyclization | nih.govekb.eg |
Application in Coordination Chemistry: Ligand Synthesis and Metal Complexation
Pyrazole derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide variety of metal ions. researchgate.net The this compound compound is particularly interesting as a ligand due to its multiple donor sites. The two nitrogen atoms of the pyrazole ring and the two nitrogen atoms of the exocyclic amino groups can act as coordination sites, allowing the molecule to function as a bidentate or polydentate ligand. researchgate.netnih.gov
This multi-dentate character enables the formation of chelate rings with metal ions, resulting in highly stable coordination complexes. nih.gov The specific coordination mode can vary, leading to diverse structural topologies, from simple mononuclear complexes to complex polynuclear structures or coordination polymers. researchgate.netmdpi.com The nature of the metal ion, the counter-ion, and the solvent system all play a role in directing the self-assembly of the final supramolecular architecture. nih.gov
Research on similar pyrazole-based ligands has shown the formation of complexes with various transition metals, including copper, nickel, cadmium, and iron. nih.govmdpi.com These complexes are investigated for their potential applications in catalysis, materials science, and as antimicrobial or anticancer agents, where the metal center can introduce new biological activities. nih.govmdpi.com
Development of Novel Organic Materials and Frameworks
The unique chemical structure of this compound makes it a valuable building block for the synthesis of new organic materials with tailored properties.
Use in Polymer Chemistry
The presence of two primary amine groups allows this compound to be used as a monomer in step-growth polymerization. It can react with bifunctional monomers such as diacyl chlorides, dicarboxylic acids, or diisocyanates to produce polyamides, polyimides, or polyureas, respectively. The rigid pyrazole ring incorporated into the polymer backbone would be expected to enhance thermal stability and mechanical strength. The pendant 4-chlorobenzyl group can further influence the polymer's properties, such as solubility and intermolecular interactions.
Components in Optoelectronic and Luminescent Materials
Heterocyclic compounds with extended π-conjugation are often explored for their photophysical properties. The pyrazole nucleus, especially when incorporated into larger fused aromatic systems or polymers, can form the basis of organic luminescent materials. rsc.org The electronic properties can be fine-tuned by modifying the substituents or by forming metal complexes. Coordination of the diamine to metal ions like zinc(II) or copper(I) can lead to materials with interesting fluorescent or phosphorescent properties, suitable for applications in organic light-emitting diodes (OLEDs) or chemical sensors. rsc.org
Precursors for Dyes and Sensors
4,5-Diaminopyrazole derivatives, particularly their sulfate (B86663) salts, are established precursors in the formulation of oxidative hair dyes. ontosight.aieuropa.eu In a typical application, the diamine (the "precursor") reacts with a "coupler" in the presence of an oxidizing agent like hydrogen peroxide. This reaction forms a larger, stable, and intensely colored molecule that imparts the desired shade to the hair. europa.eu
Furthermore, the ligand properties of this compound make it a candidate for the development of chemical sensors. The amino groups and pyrazole nitrogens can serve as binding sites for specific analytes, such as metal ions or protons (pH sensing). rsc.org Upon binding, a detectable change in the molecule's photophysical properties, such as a shift in absorption wavelength (colorimetric sensor) or a change in fluorescence intensity (fluorometric sensor), can occur. rsc.orgrsc.org For example, studies on pyrazole-derived polymers have demonstrated their use as highly sensitive luminescent sensors for detecting metal ions like Cu²⁺, Co²⁺, and Fe³⁺ in aqueous solutions through fluorescence quenching. rsc.org
The table below presents the performance of a related pyrazole-based polymer sensor for various metal ions.
| Analyte | Quenching Constant (Ksv) | Efficacy | Reference |
| Fe³⁺ | 1.62 × 10⁴ M⁻¹ | High | rsc.org |
| Co²⁺ | 8.70 × 10³ M⁻¹ | High | rsc.org |
| Cu²⁺ | 6.35 × 10³ M⁻¹ | High | rsc.org |
Participation in Multi-Component Reactions for Molecular Diversity
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.govresearchgate.net
The 1,2-diamine motif of this compound is a classic functional group for participation in MCRs. For instance, it can react with two equivalents of a carbonyl compound or a 1,2-dicarbonyl compound to form new heterocyclic rings, such as pyrazines or diazepines, fused to the pyrazole core. The versatility of MCRs means that by simply varying the other components (e.g., aldehydes, isocyanides, or β-ketoesters), a wide array of complex and diverse molecular scaffolds can be accessed from this single precursor. researchgate.netpreprints.org This strategy is particularly useful in medicinal chemistry for the discovery of new bioactive molecules. nih.gov
Precursor to Advanced Chemical Intermediates in Organic Synthesis
The strategic placement of two nucleophilic amino groups at the C4 and C5 positions of the pyrazole core in this compound makes it an ideal starting material for the synthesis of a variety of bicyclic and polycyclic heterocyclic compounds. These resulting structures are of considerable interest in medicinal chemistry and materials science. The primary utility of this diamine lies in its reaction with 1,2- and 1,3-dielectrophilic reagents, which leads to the formation of fused five- and six-membered rings, respectively.
The general reactivity pattern involves the condensation of the diamine with various electrophilic synthons. For instance, reaction with α-dicarbonyl compounds or their equivalents would lead to the formation of pyrazolo[3,4-b]pyrazines. Similarly, condensation with β-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones, would yield pyrazolo[3,4-b]pyridines. Furthermore, the reaction with reagents containing a N-C-N or S-C-N backbone can be employed to construct fused pyrimidine or thiazine (B8601807) rings, respectively, such as in pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-e] nih.govekb.egthiazepines.
The 1-(4-chlorobenzyl) substituent on the pyrazole nitrogen not only influences the solubility and crystalline nature of the molecule and its derivatives but can also play a role in the biological activity of the final products. The chlorine atom on the benzyl (B1604629) group offers a site for further functionalization through cross-coupling reactions, potentially allowing for the creation of diverse chemical libraries based on the fused heterocyclic scaffolds derived from this precursor.
Below is a data table illustrating the potential transformations of this compound into various advanced chemical intermediates, based on established synthetic routes for similar diaminopyrazoles.
| Precursor | Reagent | Resulting Intermediate | Potential Applications |
| This compound | 1,3-Diketones (e.g., Acetylacetone) | Substituted Pyrazolo[3,4-b]pyridines | Kinase inhibitors, CNS agents |
| This compound | α,β-Unsaturated Ketones (e.g., Chalcones) | Dihydropyrazolo[3,4-b]pyridines | Calcium channel blockers |
| This compound | α-Diketones (e.g., Benzil) | Substituted Pyrazolo[3,4-b]pyrazines | Dyes, Organic electronics |
| This compound | Phosgene or equivalents | Pyrazolo[3,4-d]pyrimidin-4-one | Antiviral agents |
| This compound | Carbon disulfide | Pyrazolo[3,4-d]pyrimidine-4-thione | Antifungal agents |
These examples underscore the latent synthetic value of this compound as a foundational element for constructing a diverse array of complex heterocyclic molecules. The resulting intermediates serve as valuable scaffolds for further chemical exploration and the development of novel functional materials and therapeutic agents. Further research into the specific reactivity of this compound would be beneficial to fully elucidate its synthetic utility.
Future Directions and Emerging Research Avenues for 1 4 Chlorobenzyl 1h Pyrazole 4,5 Diamine Research
Exploration of Novel and Sustainable Synthetic Pathways
The chemical industry's increasing emphasis on environmental responsibility necessitates a shift towards greener and more sustainable methods for synthesizing valuable chemical entities. Future research on 1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine will likely prioritize the development of synthetic routes that align with the principles of green chemistry, focusing on reducing waste, minimizing energy consumption, and utilizing renewable resources.
Key areas of exploration include:
Biocatalysis: Inspired by natural metabolic routes like the shikimate pathway, which produces aromatic amino acids from simple carbon sources like glucose, researchers may explore enzymatic or microbial systems for the synthesis of pyrazole (B372694) precursors. researchgate.net This approach offers the potential for reactions to occur in aqueous media under mild conditions, significantly reducing the environmental impact. researchgate.net
Organocatalyzed Multicomponent Reactions: The use of small organic molecules as catalysts, such as L-proline, can facilitate efficient, one-pot, multicomponent reactions. researchgate.net These reactions, which form complex products from three or more starting materials in a single step, are highly atom-economical and often proceed at room temperature, thus minimizing energy usage and solvent waste. researchgate.net
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. Integrating sustainable catalytic methods with flow chemistry could represent a significant advancement in the production of pyrazole derivatives.
Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches
| Feature | Traditional Synthesis | Potential Sustainable Pathways |
|---|---|---|
| Catalysts | Often rely on heavy metals or harsh reagents. | Utilizes biocatalysts (enzymes) or organocatalysts (e.g., L-proline). researchgate.net |
| Solvents | Frequently uses volatile and toxic organic solvents. | Employs greener solvents like water or ethanol, or proceeds solvent-free. researchgate.net |
| Energy Input | Typically requires heating or refluxing for extended periods. | Can often proceed at ambient temperature, lowering energy consumption. researchgate.net |
| Atom Economy | May involve multiple steps with purification of intermediates, leading to lower atom economy. | Multicomponent, one-pot reactions maximize the incorporation of starting materials into the final product. |
| Feedstocks | Primarily based on non-renewable petrochemical sources. | Aims to utilize renewable feedstocks, such as glucose, through biosynthetic routes. researchgate.net |
Design and Synthesis of Chemically Diverse Analogs through Advanced Derivatization
The core structure of this compound serves as a versatile scaffold for the creation of a wide array of chemically diverse analogs. Advanced derivatization of the 4,5-diamino groups and other positions on the pyrazole ring is a critical avenue for future research, enabling the fine-tuning of the molecule's properties for various applications.
Future synthetic efforts are expected to focus on:
Fused Heterocyclic Systems: The adjacent amino groups at the C4 and C5 positions are ideal for cyclization reactions. Reacting the diamine with various bielectrophiles can yield fused polycyclic systems such as imidazo[4,5-c]pyrazoles, pyrazolo[3,4-b]pyrazines, and benzodiazepines. nih.gov These new heterocyclic frameworks significantly expand the chemical space and potential functionality of the parent molecule.
Derivatization of Amino Groups: The primary amino groups can be modified through a variety of reactions. For instance, reductive amination can be used to introduce diverse substituents, while reactions with acylating or sulfonylating agents can produce a library of amide and sulfonamide derivatives. eurasianjournals.com
Modification of the Pyrazole Core: Strategies to modify the C3 position of the pyrazole ring or to introduce substituents via Vilsmeier-Haack-type reactions can lead to another class of novel analogs. eurasianjournals.com
Table 2: Examples of Derivatization Reactions for the 4,5-Diaminopyrazole Scaffold
| Reagent/Reaction Type | Functional Group Targeted | Resulting Structure Class | Reference |
|---|---|---|---|
| Glyoxal | 4,5-Diamino groups | Fused Pyrazolo[3,4-b]pyrazines | nih.gov |
| Ethyl Chloroformate | 4,5-Diamino groups | Fused Imidazo[4,5-c]pyrazol-5-ones | nih.gov |
| Aldehydes / Reductive Amination | Amino groups | N-Substituted Amino Analogs | eurasianjournals.com |
Application of Machine Learning and Artificial Intelligence in Predicting Chemical Reactivity and Guiding Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry. research-nexus.netnih.gov These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design entire synthetic pathways from scratch, thereby accelerating the discovery and development of new molecules like analogs of this compound.
Emerging applications in this field include:
Reaction Outcome and Yield Prediction: ML models can be trained on large datasets of published reactions to predict the feasibility and expected yield of a novel transformation. research-nexus.netglobalresearchonline.net This allows chemists to prioritize high-yielding reactions and avoid pursuing unfeasible synthetic routes in the lab.
Retrosynthesis Planning: AI-powered platforms can propose complete synthetic routes to a target molecule by working backward from the final product. nih.gov These tools can identify known reactions and building blocks, helping chemists to devise efficient and novel synthetic strategies.
Reaction Condition Optimization: By analyzing how variables like temperature, solvent, and catalyst affect reaction outcomes, ML algorithms can suggest optimal conditions to maximize yield and minimize side products, reducing the number of experiments required. rsc.org The development of high-quality, curated datasets of reactions is crucial for the effective training and application of these models. globalresearchonline.net
Table 3: Applications of AI and Machine Learning in Pyrazole Synthesis
| Application Area | Description | Potential Impact |
|---|---|---|
| Forward Reaction Prediction | Predicts the product(s) and yield of a reaction given the reactants and conditions. research-nexus.net | Reduces trial-and-error experimentation; prioritizes promising reactions. |
| Retrosynthesis | Proposes step-by-step synthetic pathways to a target molecule. nih.gov | Accelerates the design of synthetic routes for novel analogs. |
| Optimization | Suggests optimal reaction parameters (e.g., temperature, catalyst) to maximize yield. rsc.org | Improves efficiency and reduces resource consumption in synthesis. |
| Mechanism Interrogation | Helps elucidate reaction mechanisms by correlating molecular features with reactivity. rsc.org | Deepens the fundamental understanding of chemical transformations. |
Potential Roles in Non-Biological Catalysis
The structural features of this compound, specifically the two adjacent nitrogen atoms of the pyrazole ring and the two amino substituents, make it a promising candidate for applications in non-biological catalysis. Pyrazole derivatives are well-established as versatile ligands in coordination chemistry and have been used to create highly effective catalysts. researchgate.netorientjchem.orgresearchgate.net
Future research could explore its potential in two main areas:
Ligand for Transition Metal Catalysis: The pyrazole nitrogen atoms and the exocyclic amino groups can act as a bidentate or even tridentate ligand, coordinating with transition metals like copper, cobalt, palladium, or titanium. research-nexus.netnih.govacs.org Such metal complexes could exhibit catalytic activity in a range of important organic transformations, including oxidation, polymerization, and cross-coupling reactions. research-nexus.netrsc.orgrsc.org The electronic properties of the ligand, influenced by the chlorobenzyl and amino groups, could be tuned to optimize the performance of the metal center.
Organocatalysis: The amino groups on the pyrazole ring could function as a Brønsted base or as a hydrogen-bond donor, enabling the molecule to act as an organocatalyst. Chiral derivatives of pyrazoles have been successfully employed as organocatalysts in asymmetric reactions, such as aldol (B89426) and Michael additions. mjcce.org.mkmetu.edu.tr Investigating the potential of this compound and its chiral derivatives in organocatalysis represents a promising, metal-free approach to facilitating chemical reactions. nih.govnih.gov
Unexplored Mechanistic Aspects of its Chemical Transformations
A deeper understanding of the reaction mechanisms governing the chemical transformations of this compound is essential for controlling reaction outcomes and designing more efficient synthetic routes. Several mechanistic questions remain unanswered and represent fertile ground for future investigation.
Key unexplored areas include:
Regioselectivity of Derivatization: The molecule possesses multiple reactive sites: the N1 nitrogen of the pyrazole ring and the two distinct amino groups at C4 and C5. The C4-amino group is often considered more nucleophilic. researchgate.net Understanding and controlling the regioselectivity of reactions at these different sites is crucial. For example, in cyclocondensation reactions, determining which nitrogen atom (the N1-H or one of the amino groups) participates in ring closure under different conditions is a key mechanistic question. nih.gov
Tautomeric Equilibria: Pyrazole derivatives can exist in different tautomeric forms, which can significantly influence their reactivity. Investigating the predominant tautomers of this compound and its derivatives under various conditions is important for predicting their chemical behavior.
Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide profound insights into reaction pathways. researchgate.neteurasianjournals.com These computational studies can be used to model transition states, calculate activation energies, and rationalize observed regioselectivity. mdpi.com Integrating experimental work with computational chemistry will be vital for elucidating the complex mechanistic details of this compound's transformations. eurasianjournals.com Plausible reaction intermediates in the synthesis of fused pyrazole systems have been demonstrated, and further computational analysis could validate these pathways. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-chlorobenzyl)-1H-pyrazole-4,5-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 4-hydroxyacetophenone derivatives with 4-chlorobenzyl chloride in ethanol using anhydrous K₂CO₃ as a base (6 h, 50 mL solvent) yields intermediates that can be further functionalized . Key variables include solvent polarity (e.g., ethanol vs. DMF), stoichiometric ratios (e.g., 1:1.2 for benzyl chloride derivatives), and temperature control to minimize side reactions.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–7.4 ppm for chlorobenzyl) and amine groups (δ 4.5–5.5 ppm, broad) should align with predicted splitting patterns .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (±0.3% tolerance).
Q. What solvents and purification methods are recommended for isolating this compound?
- Methodological Answer : Ethanol or methanol is preferred for recrystallization due to moderate polarity . For chromatographic purification, silica gel with ethyl acetate/hexane (3:7) achieves baseline separation. Avoid aqueous workups if the compound is moisture-sensitive; instead, use anhydrous MgSO₄ or Na₂SO₄ for drying organic extracts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for pyrazole-diamine derivatives?
- Methodological Answer : Discrepancies in NMR shifts (e.g., amine proton signals) may arise from solvent effects or tautomerism. To address this:
- Compare data across multiple solvents (DMSO-d₆ vs. CDCl₃).
- Use variable-temperature NMR to study dynamic equilibria .
- Cross-validate with IR spectroscopy (N-H stretches at 3300–3500 cm⁻¹) and X-ray crystallography for unambiguous structural confirmation .
Q. What strategies improve the stability of this compound under experimental conditions?
- Methodological Answer : The compound’s stability is influenced by:
- pH : Store in neutral or slightly acidic conditions (pH 5–6) to prevent amine oxidation.
- Light/Temperature : Use amber vials and refrigerate (2–8°C) to retard photodegradation .
- Derivatization : Convert to sulfate salts (e.g., hemisulfate) for enhanced shelf life, as demonstrated in analogous pyrazole-diamine derivatives .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Perform docking studies using software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or oxidases).
- Optimize substituents on the pyrazole ring using QSAR models , focusing on electronic (Hammett σ) and steric (Taft Es) parameters .
- Validate predictions with in vitro assays (e.g., antiproliferative activity in cancer cell lines) .
Q. What advanced techniques are critical for analyzing reaction intermediates in multi-step syntheses?
- Methodological Answer :
- LC-MS/MS : Monitor transient intermediates in real-time, especially for air/moisture-sensitive species.
- In situ IR Spectroscopy : Track functional group transformations (e.g., nitro reduction to amine) .
- Crystallography (SHELX) : Resolve ambiguous structures of intermediates, leveraging high-resolution data for refinement .
Data Contradiction Analysis
Q. How should researchers address conflicting yield reports for analogous pyrazole-diamine syntheses?
- Methodological Answer : Contradictions often stem from:
- Catalyst Efficiency : Compare Pd/C vs. Raney Ni in hydrogenation steps .
- Purity of Starting Materials : Use HPLC to verify benzyl chloride derivatives (>98% purity) .
- Reaction Monitoring : Employ TLC or GC-MS to detect side products early, enabling protocol adjustments .
Experimental Design Considerations
Q. What controls are essential when evaluating the biological activity of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
